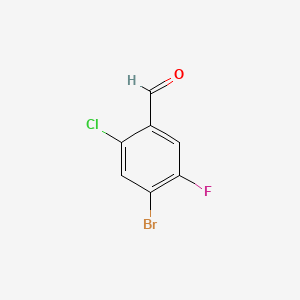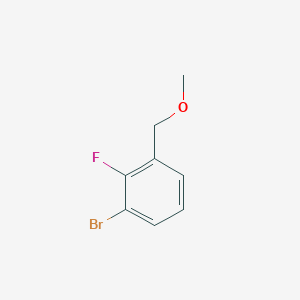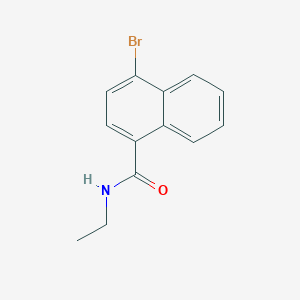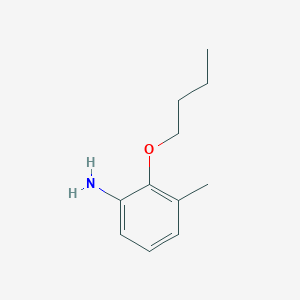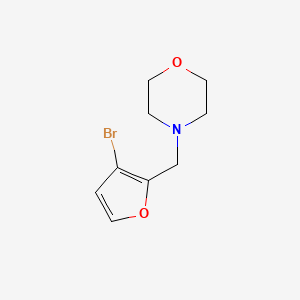
4-((3-Bromofuran-2-yl)methyl)morpholine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholines has seen significant progress in recent years. Morpholines are often synthesized from 1,2-amino alcohols and related compounds. A method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-((3-Bromofuran-2-yl)methyl)morpholine” include its molecular formula (C9H12BrNO2) and molecular weight (246.1 g/mol). Further details about its physical and chemical properties are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Synthesis of Morpholine Derivatives Morpholine derivatives, including 4-((3-Bromofuran-2-yl)methyl)morpholine, are synthesized for various applications in scientific research. The compound 2-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, useful in synthesizing potent antimicrobials like arecoline derivatives, was synthesized through a complex process involving bromination and cyclization steps (Kumar et al., 2007). Similarly, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, known for inhibiting tumor necrosis factor alpha and nitric oxide, was achieved through a rapid and green method, highlighting the importance of such compounds in medicinal chemistry (Lei et al., 2017).
Antimicrobial and Antifungal Activities Morpholine derivatives show promising results in combating microbial infections. A study demonstrated the antimicrobial effects of 4-((5-decylthio)-4-methyl-4-H-1,2,4-triazole-3-yl)methyl)morpholine, indicating its potential in treating fungal pathologies of the skin (Bushuieva et al., 2022). Furthermore, the search for substances with antimicrobial activity among morpholine-containing 2-R-phenyliminothiazole derivatives revealed that these compounds exhibited notable antibacterial and antifungal effects, making them promising candidates for new antimicrobial drugs (Yeromina et al., 2019).
Catalytic and Inhibitory Properties Morpholine derivatives are also evaluated for their catalytic and inhibitory activities. For instance, two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones exhibited inhibitory activity against xanthine oxidase, a critical enzyme in gout and inflammatory conditions, highlighting their potential therapeutic applications (Šmelcerović et al., 2013).
Pharmacokinetic Parameters The study of pharmacokinetic parameters is crucial in drug development. A compound with a mixture of 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine demonstrated pronounced pharmacokinetic parameters and bioavailability, indicating its potential as an effective medication (Ohloblina et al., 2022).
Structural Studies and Computational Analysis Structural studies and computational analyses of morpholine derivatives provide insights into their chemical behavior and potential applications. The crystal and computational study of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives contributed to the understanding of their molecular structure, aiding in the development of anti-tuberculosis agents (Bai et al., 2011).
QSAR Analysis for Antioxidant Activity Quantitative Structure-Activity Relationship (QSAR) analysis helps in predicting the activity of compounds based on their molecular structure. A QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives revealed the relationship between molecular structure and antioxidant activity, which is crucial for designing new antioxidants (Drapak et al., 2019).
Safety and Hazards
While specific safety and hazard information for “4-((3-Bromofuran-2-yl)methyl)morpholine” is not available in the retrieved data, general safety measures for handling similar compounds include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .
Eigenschaften
IUPAC Name |
4-[(3-bromofuran-2-yl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c10-8-1-4-13-9(8)7-11-2-5-12-6-3-11/h1,4H,2-3,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSDVHROSRNVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

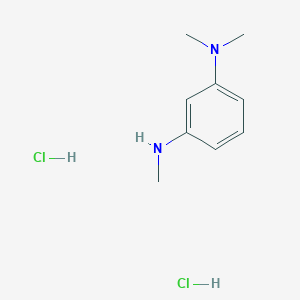


![tert-Butyl 5'-acetyl-3'H-spiro[azetidine-3,1'-isobenzofuran]-1-carboxylate](/img/structure/B1374750.png)
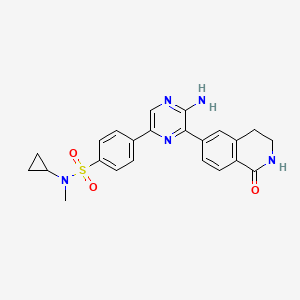
![[2-(Benzyloxy)-4-bromophenyl]methanol](/img/structure/B1374753.png)
![(1R,3R,5S)-3-Phenyl-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1374754.png)
